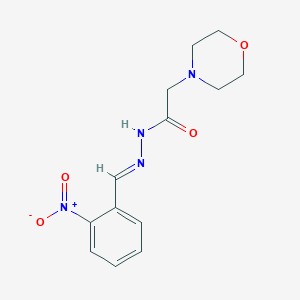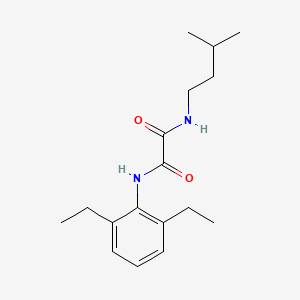![molecular formula C21H15Br2N3O4 B11544160 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544160.png)
4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[(5-ブロモピリジン-3-イル)カルボニル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートは、芳香環、臭素原子、およびヒドラジニリデン基を組み合わせた複雑な有機化合物です。
製法
合成経路と反応条件
4-[(E)-{2-[(5-ブロモピリジン-3-イル)カルボニル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートの合成は、通常、複数の工程を伴います。
ヒドラジニリデン中間体の生成: この工程は、5-ブロモピリジン-3-カルボン酸をヒドラジン水和物と還流条件下で反応させて、ヒドラジニリデン中間体を生成することを含みます。
2-メトキシベンズアルデヒドとのカップリング: 次に、中間体を、酢酸などの適切な触媒の存在下で2-メトキシベンズアルデヒドと反応させて、目的のヒドラゾンを生成します。
エステル化: 最後の工程は、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を使用して、ヒドラゾンを2-ブロモ安息香酸とエステル化する工程です。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、自動合成プラットフォーム、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common method involves the bromination of pyridine to obtain 5-bromopyridine, followed by formylation to introduce the formamido group. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction with 2-bromobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium complexes and boronic acids are often used to facilitate the reactions .
化学反応の分析
反応の種類
4-[(E)-{2-[(5-ブロモピリジン-3-イル)カルボニル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: メトキシ基を酸化して、対応するアルデヒドまたはカルボン酸を生成できます。
還元: ヒドラゾン部分を還元して、対応するヒドラジン誘導体を生成できます。
置換: 臭素原子を、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を、酸性条件下で使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの試薬が一般的に使用されます。
置換: アジ化ナトリウム(NaN3)やチオ尿素などの求核剤を、塩基性条件下で使用できます。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: ヒドラジン誘導体の生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
科学研究への応用
4-[(E)-{2-[(5-ブロモピリジン-3-イル)カルボニル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートは、いくつかの科学研究への応用があります。
医薬品化学: 特に特定の酵素や受容体を標的とする、潜在的な薬剤候補の合成のためのビルディングブロックとして使用できます。
材料科学: この化合物は、ユニークな電子特性または光学特性を持つ新しい材料の開発に使用できます。
有機合成: より複雑な有機分子の合成における中間体として機能します。
生物学的研究: この化合物は、タンパク質や核酸などの生体高分子と小分子の相互作用を研究するために使用できます。
科学的研究の応用
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-[(E)-{2-[(5-ブロモピリジン-3-イル)カルボニル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートの作用機序は、特定の分子標的との相互作用を伴います。ヒドラゾン部分は、酵素や受容体の活性部位と水素結合を形成することができ、臭素原子はハロゲン結合に関与することができます。これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
5-ブロモピリジン-3-カルボン酸: この化合物の合成における前駆体です。
2-ブロモ安息香酸: エステル化工程で使用されるもう1つの前駆体です。
ヒドラゾン: 類似のヒドラゾン部分を有する化合物のクラスです。
独自性
4-[(E)-{2-[(5-ブロモピリジン-3-イル)カルボニル]ヒドラジニリデン}メチル]-2-メトキシフェニル 2-ブロモベンゾエートは、複数の官能基の組み合わせにより、さまざまな化学反応性と潜在的な用途が実現するため、ユニークです。臭素原子とヒドラゾン部分の両方が存在することで、さまざまな科学研究への用途において汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the bromopyridine moiety but lacks the formamido and ester groups.
4-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the ester group.
2-Methoxy-3-pyridinylboronic acid: Similar methoxyphenyl group but different functional groups.
Uniqueness
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-BROMOBENZOATE is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C21H15Br2N3O4 |
|---|---|
分子量 |
533.2 g/mol |
IUPAC名 |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H15Br2N3O4/c1-29-19-8-13(10-25-26-20(27)14-9-15(22)12-24-11-14)6-7-18(19)30-21(28)16-4-2-3-5-17(16)23/h2-12H,1H3,(H,26,27)/b25-10+ |
InChIキー |
XDZCXCXKVJQKQZ-KIBLKLHPSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Br |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11544080.png)
![1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544086.png)
![2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544087.png)
![3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)

![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)
![N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide](/img/structure/B11544127.png)

![3-bromo-N'-[(1Z)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide](/img/structure/B11544138.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11544146.png)
![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11544147.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11544149.png)
![N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11544152.png)
